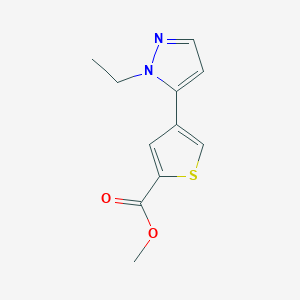
methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate is a heterocyclic compound that features both pyrazole and thiophene rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of these rings in a single molecule makes it a compound of interest for researchers in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with methyl 2-thiophenecarboxylate under acidic or basic conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole and thiophene rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
- Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
- Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-3-thiophenecarboxylate
Uniqueness
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate is unique due to the specific positioning of the pyrazole and thiophene rings, which can influence its reactivity and biological activity. The presence of the ester group also allows for further functionalization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H12N2O2S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-13-9(4-5-12-13)8-6-10(16-7-8)11(14)15-2/h4-7H,3H2,1-2H3 |
Clé InChI |
YSFBNWCZTKBHOX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)C2=CSC(=C2)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
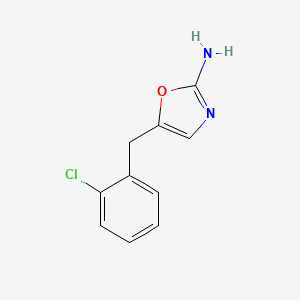
![4-(Bromomethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B8568274.png)
![3-(2-Acetylaminoethyl)benzo[b]thiophene](/img/structure/B8568289.png)

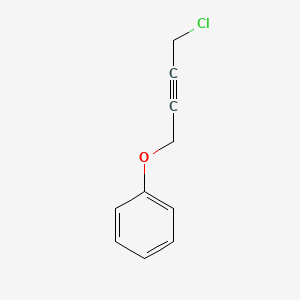
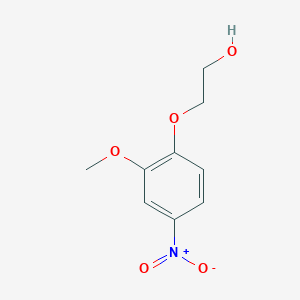
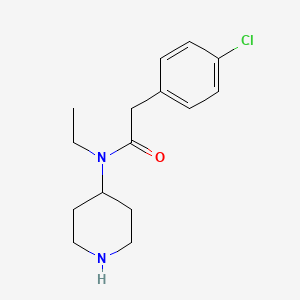
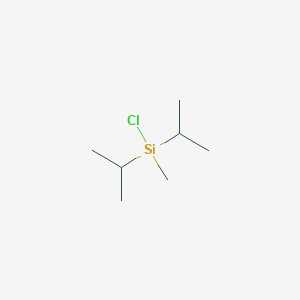
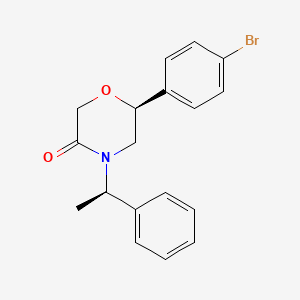
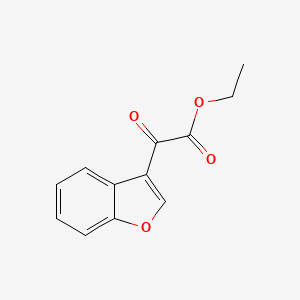
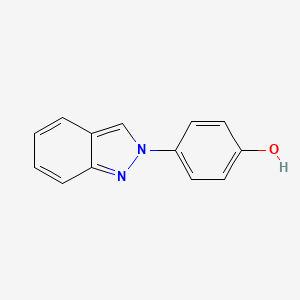
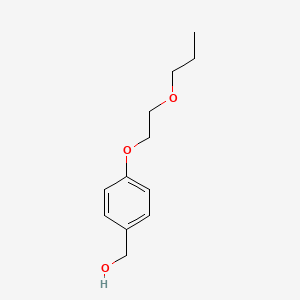
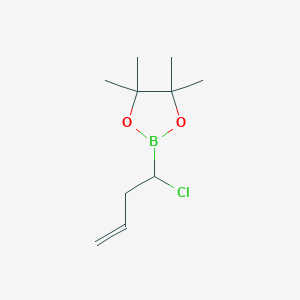
![N-{2,5-Dimethyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B8568367.png)
